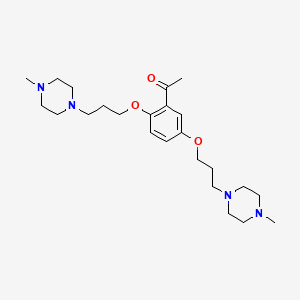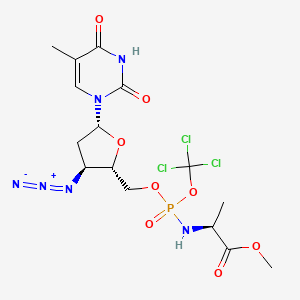
4,4'-Thiobis(3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and halogenated compounds, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which Bicyclo[4.1.0]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often relate to metabolic processes and signal transduction, influencing various biochemical reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[4.1.0]heptan-3-ol,4,7,7-trimethyl-
- Bicyclo[4.1.0]heptan-3-one,4,7,7-trimethyl-
- 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol
Uniqueness
Bicyclo[410]heptan-3-ol,4,4’-thiobis[3,7,7-trimethyl-] is unique due to its thiobis linkage, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
85392-33-2 |
|---|---|
Fórmula molecular |
C20H34O2S |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)sulfanyl]-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C20H34O2S/c1-17(2)11-7-15(19(5,21)9-13(11)17)23-16-8-12-14(18(12,3)4)10-20(16,6)22/h11-16,21-22H,7-10H2,1-6H3 |
Clave InChI |
VTOLOYGWYKBTJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1CC(C(C2)SC3CC4C(C4(C)C)CC3(C)O)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


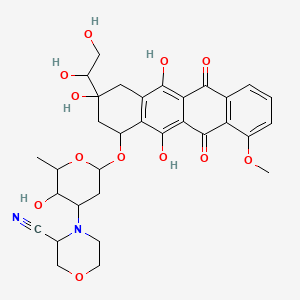
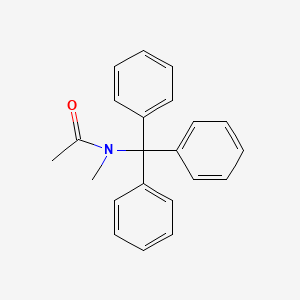
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
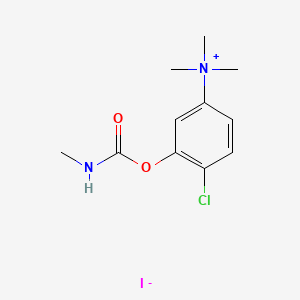
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
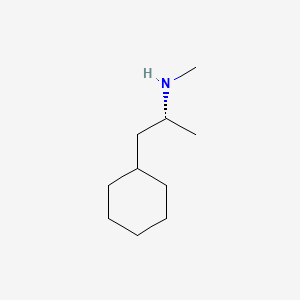


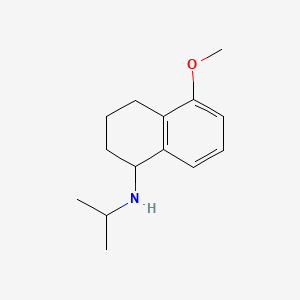

![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
